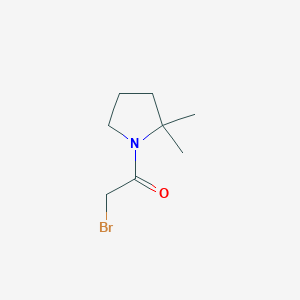
4-Allyl-1-fluoro-2-isobutoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-1-fluoro-2-isobutoxybenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of an allyl group, a fluoro substituent, and an isobutoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-fluoro-2-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis. This method allows for the large-scale production of the compound, ensuring consistency and purity . The process is optimized to reduce costs and increase efficiency, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Allyl-1-fluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Allyl-1-fluoro-2-isobutoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Allyl-1-fluoro-2-isobutoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the fluoro group enhances the reactivity of the compound, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4-Allyl-2-fluoro-1-isobutoxybenzene: This compound has a similar structure but with the fluoro group in a different position.
Other Fluoroalkylated Benzene Derivatives: Compounds with similar fluoroalkyl groups exhibit comparable reactivity and applications.
Uniqueness: 4-Allyl-1-fluoro-2-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the allyl, fluoro, and isobutoxy groups makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-fluoro-2-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-7-12(14)13(8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI-Schlüssel |
WIEKSWQBEMFCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=CC(=C1)CC=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)









![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)



